Heptadecanoic acid, 4-methyl-
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Overview
Description
Heptadecanoic acid, 4-methyl-, also known as 4-methylheptadecanoic acid, is a saturated fatty acid with the molecular formula C18H36O2. It is a derivative of heptadecanoic acid, where a methyl group is attached to the fourth carbon atom in the chain. This compound is classified as an odd-chain fatty acid and is found in trace amounts in various natural sources, including the fat and milkfat of ruminants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecanoic acid, 4-methyl-, can be synthesized through several methods. One common approach involves the methylation of heptadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods: Industrial production of heptadecanoic acid, 4-methyl-, often involves the catalytic hydrogenation of unsaturated precursors. This process requires the use of metal catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve the desired saturation and methylation .
Chemical Reactions Analysis
Types of Reactions: Heptadecanoic acid, 4-methyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert heptadecanoic acid, 4-methyl-, to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group in heptadecanoic acid, 4-methyl-, can undergo substitution reactions with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted fatty acids
Scientific Research Applications
Heptadecanoic acid, 4-methyl-, has several scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cellular metabolism and as a biomarker for dietary intake.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of heptadecanoic acid, 4-methyl-, involves its incorporation into cellular membranes and metabolic pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the expression of genes related to lipid biosynthesis and degradation. The compound’s effects are mediated through interactions with specific molecular targets, including peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .
Comparison with Similar Compounds
Heptadecanoic acid, 4-methyl-, can be compared with other similar compounds such as:
Heptadecanoic Acid:
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, widely found in nature.
Stearic Acid: A saturated fatty acid with 18 carbon atoms, commonly used in the production of soaps and cosmetics
Uniqueness: Heptadecanoic acid, 4-methyl-, is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural modification can influence its reactivity, solubility, and biological activity compared to its parent compound and other similar fatty acids.
Properties
CAS No. |
53696-26-7 |
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Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
4-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
InChI Key |
YJSYQGRKJYFNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)CCC(=O)O |
Origin of Product |
United States |
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